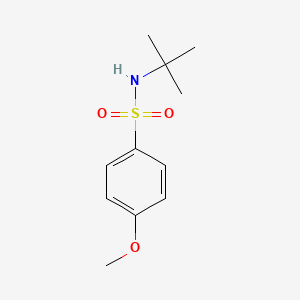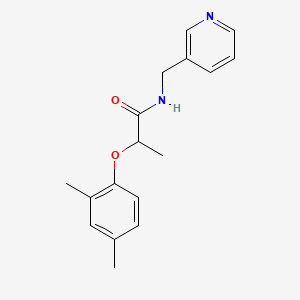
N-(4-methoxyphenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "N-(4-methoxyphenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide" involves multi-step chemical reactions, starting from basic cyclopropane carboxylic acids or their derivatives. For instance, one method involves the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with other amines, followed by cyclization processes to achieve the desired compound structure (Lu et al., 2021).
Molecular Structure Analysis
The molecular structure of cyclopropene carboxamide derivatives is characterized by their cyclopropane core, substituted with various functional groups that significantly influence their physical and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used to elucidate their structure, revealing aspects such as bond lengths, angles, and overall molecular conformation (Özer et al., 2009).
Chemical Reactions and Properties
Compounds like "this compound" participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions. Their reactivity is influenced by the electronic nature of the substituents attached to the cyclopropane ring and the adjacent phenyl groups, leading to a wide range of potential chemical transformations (Zhou et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. The presence of methoxy and other substituents affects their physical state, solubility in various solvents, and crystal packing, as revealed by X-ray crystallography and thermal analysis (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are crucial for understanding the behavior of cyclopropene carboxamide derivatives in chemical reactions. These properties are influenced by the electronic effects of the substituents and the inherent strain in the cyclopropane ring, which can affect the compound's reactivity in organic synthesis and potential applications in material science or pharmacology (Casanovas et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on similar compounds primarily involves the synthesis and characterization of complex organic molecules, including various carboxamide derivatives. For instance, studies have detailed the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showcasing methodologies for creating complex molecules with potential applications in material science and medicinal chemistry (Özer et al., 2009). Similarly, the synthesis of electroactive and fluorescent polyamides from diamines demonstrates the potential for creating materials with unique electrochromic and fluorescent properties (Sun et al., 2016).
Biological Activity
Compounds with carboxamide functionalities often exhibit significant biological activities. For example, research into compounds structurally similar to N-(4-methoxyphenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has shown potential antiproliferative activities against cancer cell lines, indicating possible applications in cancer research (Lu et al., 2021).
Material Science Applications
The development of novel materials, such as electrochromic polymers, relies on the synthesis of complex organic molecules. Studies on polyamides containing bis(diphenylamino)-fluorene units have revealed materials with reversible electrochromic characteristics, suitable for applications in smart windows and displays (Hsiao & Han, 2017). Furthermore, the synthesis of aromatic polyamides with pendent triphenylamine units has led to materials with unique electrochromic behaviors, which could be beneficial in developing new electronic devices (Liou & Lin, 2009).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-26-19-14-12-18(13-15-19)24-23(25)22-20(16-8-4-2-5-9-16)21(22)17-10-6-3-7-11-17/h2-15,22H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGYNDZNNDJPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)
![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)



![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)
![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)


![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)

